molecular formula C12H17NO2 B1631548 (S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid CAS No. 216007-00-0

(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid

Cat. No. B1631548
CAS RN: 216007-00-0
M. Wt: 207.27 g/mol
InChI Key: CYHRSNOITZHLJN-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid” is a chemical compound that contains a total of 32 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of “(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid” includes a six-membered aromatic ring with an isopropyl group attached, an aliphatic carboxylic acid, an aliphatic primary amine, and a hydroxyl group .

Scientific Research Applications

Pharmaceutical Research

“(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid” could potentially be used in pharmaceutical research. For instance, similar compounds have been used as intermediates in the synthesis of various drugs . However, specific applications of this compound in pharmaceutical research are not readily available in the current literature.

Chemical Research

In the field of chemical research, this compound could be used as a building block for the synthesis of more complex molecules. Boronic acids and their derivatives, which are structurally similar to the given compound, are often used in chemical reactions such as Suzuki coupling .

Biological Research

Boronic acids and their esters, which share some structural similarities with “(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid”, are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Medical Research

While specific applications in medical research are not readily available, compounds with similar structures have been used in the development of new therapeutic agents .

Environmental Research

Although specific environmental applications are not readily available, it’s worth noting that the environmental impact of such compounds is an important area of study. For instance, understanding the water solubility and degradation of these compounds can help predict their behavior in the environment .

Industrial Research

In industrial research, “(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid” could potentially be used in the synthesis of various products. However, specific industrial applications are not readily available in the current literature .

properties

IUPAC Name

(2S)-2-amino-3-(4-propan-2-ylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8(2)10-5-3-9(4-6-10)7-11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHRSNOITZHLJN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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